molecular formula C22H18Cl2FNO3 B2862585 beta-Cyfluthrin CAS No. 1820573-27-0

beta-Cyfluthrin

Cat. No.: B2862585
CAS No.: 1820573-27-0
M. Wt: 434.29
InChI Key: QQODLKZGRKWIFG-RUTXASTPSA-N
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Description

Beta-Cyfluthrin: is a synthetic pyrethroid insecticide widely used in agriculture and household pest control. It is known for its effectiveness in targeting a broad range of insect pests, including ants, moths, beetles, and flying insects. This compound is a complex organic compound, and its commercial product is sold as a mixture of isomers.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-Cyfluthrin is synthesized through a multi-step process starting with p-fluorobenzaldehyde. The process involves bromination, condensation, etherification, hydrolysis, and esterification. Each step requires specific reaction conditions, such as temperature control and the use of catalysts, to ensure the formation of the desired product.

Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to achieve high yields. The final product is formulated into emulsifiable concentrates and suspension concentrates for ease of application.

Chemical Reactions Analysis

Types of Reactions: : Beta-Cyfluthrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and environmental impact assessment.

Common Reagents and Conditions: : Reagents such as hydrogen peroxide and sodium borohydride are commonly used in oxidation and reduction reactions, respectively. Substitution reactions often involve halogenated compounds under controlled conditions.

Major Products Formed: : The major products formed from these reactions include various degradation products, which are important for understanding the environmental fate of this compound.

Scientific Research Applications

Chemistry: : Beta-Cyfluthrin is used in analytical chemistry for the development of detection methods, such as cathodic stripping voltammetric determination.

Biology: : In biological research, this compound is used to study the effects of insecticides on non-target organisms, such as fish and invertebrates.

Medicine: : While not commonly used in medicine, this compound has been studied for its potential toxicological effects on humans and animals.

Industry: : In the agricultural industry, this compound is used to control pests on crops such as cotton, corn, and fruit. It is also used in residential settings to control household pests.

Mechanism of Action

Beta-Cyfluthrin exerts its insecticidal effects by altering the normal function of the nervous system in insects. It causes initial paralysis (knockdown) followed by death. The compound binds to sodium channels in the nerve cells, leading to prolonged depolarization and disruption of nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds: : Beta-Cyfluthrin is compared with other synthetic pyrethroids such as Bifenthrin and Permethrin.

Uniqueness: : this compound is unique in its rapid knockdown effect and broad-spectrum efficacy. It is more toxic to certain pests compared to other pyrethroids, making it a preferred choice in pest control applications.

Biological Activity

Beta-cyfluthrin is a synthetic pyrethroid insecticide widely used for pest control in agriculture and public health. Its biological activity is characterized by its mechanism of action, toxicity profiles across various species, and efficacy against different pests. This article synthesizes findings from diverse studies to provide a comprehensive overview of this compound's biological activity.

This compound acts primarily on the sodium channels in the neuronal membranes of insects. As a Type II pyrethroid, it prolongs the opening of these channels, leading to increased sodium ion influx and subsequent hyperexcitation of the nervous system. This mechanism results in rapid knockdown and mortality of target pests. The compound is a mixture of four diastereomers, with diastereomers II and IV being predominant, influencing its insecticidal properties and toxicity levels .

Acute Toxicity

The acute toxicity of this compound varies significantly among species. In a study evaluating different bird species, canaries exhibited a notably lower LD50 value (170 mg/kg) compared to shiny cowbirds (2234 mg/kg) and eared doves (2271 mg/kg). This finding suggests that canaries are more sensitive to this compound than previously understood for most pyrethroids, which are generally considered less toxic to birds .

SpeciesLD50 (mg/kg)
Canaries170 ± 41
Shiny Cowbirds2234 ± 544
Eared Doves2271 ± 433

Additionally, this compound has been shown to have varying effects on aquatic species, with reported risks to amphibians and fish populations. The U.S. Environmental Protection Agency (EPA) has indicated the need for further studies on its effects on terrestrial-phase amphibians and other non-target species .

Chronic Toxicity

Chronic exposure assessments indicate potential risks associated with this compound use in agricultural settings. Studies have highlighted concerns regarding its persistence in the environment and bioaccumulation in non-target organisms. For instance, this compound has been associated with adverse effects on critical habitats for various endangered species .

Efficacy Against Pests

This compound demonstrates high efficacy against a range of agricultural pests. In bioassays conducted on stored product insects, it was found that certain formulations containing this compound provided up to 100% mortality against susceptible species like Oryzaephilus surinamensis within seven days .

Comparative Efficacy Table

Pest SpeciesMortality (%) after 7 daysFormulation Used
Oryzaephilus surinamensis97-100Temprid
Tribolium castaneum<57Temprid
Culex quinquefasciatusLC50 = 5.62×1055.62\times 10^{-5} mg/LThis compound

The larvicidal activity of this compound against mosquito species has also been documented, with LC50 values comparable to those of other effective pyrethroids like deltamethrin .

Case Studies

  • Mosquito Control : A study focused on this compound's effectiveness against various mosquito species found significant larvicidal activity, particularly against Aedes aegypti and Culex quinquefasciatus. The residual efficacy lasted between 14-25 weeks depending on the substrate treated .
  • Impact on Non-Target Species : Research assessing the impact of this compound on non-target amphibians highlighted potential risks to sensitive populations such as the California Tiger Salamander and Bay Checkerspot Butterfly. These studies emphasize the importance of evaluating ecological risks alongside efficacy data .

Properties

IUPAC Name

[(R)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15?,18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQODLKZGRKWIFG-RUTXASTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C1C=C(Cl)Cl)C(=O)O[C@@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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